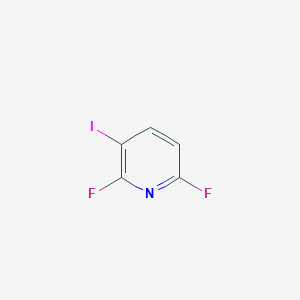

2,6-Difluoro-3-iodopyridine

Übersicht

Beschreibung

2,6-Difluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2F2IN It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and an iodine atom is substituted at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodopyridine typically involves halogenation reactions. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts. The iodination can be achieved through the reaction of the fluorinated pyridine with iodine or iodine-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes steps like halogen exchange reactions, where brominated or chlorinated pyridines are converted to the desired fluorinated and iodinated product using appropriate reagents and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted pyridines.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-3-iodopyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.

Chemical Biology: It serves as a precursor for radiolabeled compounds used in imaging studies and diagnostic applications.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-iodopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, the compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, altering their activity and leading to desired therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-Iodopyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.

Uniqueness: 2,6-Difluoro-3-iodopyridine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This combination makes it particularly useful in selective chemical transformations and the synthesis of complex molecules .

Biologische Aktivität

2,6-Difluoro-3-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and an iodine atom at the 3 position of the pyridine ring. This substitution pattern enhances its electrophilic nature and reactivity, making it a valuable building block in drug synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C5H3F2I N |

| Molecular Weight | 240.98 g/mol |

| CAS Number | 685517-67-3 |

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can affect the pharmacokinetics of co-administered drugs. The compound's ability to modulate CYP1A2 activity suggests potential applications in pharmacological studies where drug interactions are critical.

Anticancer Potential

Studies have shown that derivatives of pyridine compounds, including this compound, possess anticancer properties. The halogen substituents can enhance binding affinity to biological targets involved in cancer progression. For instance, research has demonstrated that halogenated pyridines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .

The mechanism by which this compound exerts its biological effects involves several factors:

- Electrophilic Nature : The iodine atom's electrophilicity allows for interactions with nucleophilic sites on target proteins or enzymes.

- Halogen Bonding : The presence of fluorine and iodine enhances the compound's ability to form halogen bonds, which can stabilize interactions with biological macromolecules.

- Metabolic Stability : The fluorinated structure contributes to metabolic stability, potentially leading to prolonged bioavailability of therapeutic agents derived from this compound.

Case Studies

-

Cytochrome P450 Inhibition :

- A study highlighted the inhibition of CYP1A2 by 2,6-Difluoro-3-iodopyridine, indicating its potential to alter the metabolism of other drugs when co-administered.

- Anticancer Activity :

Applications in Drug Development

Given its biological activity and unique properties, this compound is being explored as a pharmaceutical building block for developing new drugs targeting various diseases. Its role as an enzyme inhibitor makes it particularly valuable in designing drugs that require modulation of metabolic pathways.

Eigenschaften

IUPAC Name |

2,6-difluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLONSABCGCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599727 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685517-67-3 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.